Controlled Lipophilicity: A 1.37 logP Unit Advantage for Blood-Brain Barrier Penetration Over Methyl Analogs
The propyl chain on the oxadiazole ring achieves a measured logP of 2.27 for 2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole, the core scaffold of the target compound . In contrast, the methyl-substituted analog 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole has a predicted logP of 0.90 [1], yielding a difference of +1.37 logP units. This places the propyl variant within the optimal lipophilicity window (logP 1–3) for CNS drug candidates, whereas the methyl analog falls below the threshold typically required for passive blood-brain barrier penetration [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.27 (for core scaffold; predicted for acetamide derivative: ~1.7) |
| Comparator Or Baseline | 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole: predicted logP = 0.90 |
| Quantified Difference | ΔlogP = +1.37 (propyl vs. methyl scaffold) |
| Conditions | Computed via XLogP3 (PubChem) and experimental logP from Fluorochem |
Why This Matters
For neuroscience or anti-infective research where CNS exposure is desired, the propyl compound offers a significantly better lipophilicity profile than the methyl analog, reducing the need for additional formulation or prodrug strategies.
- [1] PubChem. (2025). Predicted logP for 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole (CID 12816470). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. View Source
